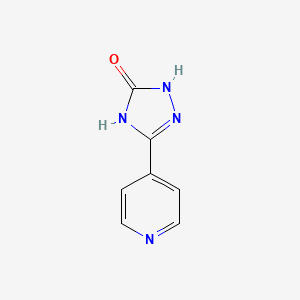

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Descripción

Historical Context of 1,2,4-Triazole Derivatives in Heterocyclic Chemistry

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C2H3N3. This pioneering work established the groundwork for what would become one of the most significant classes of nitrogen heterocycles in modern chemistry. The development of triazole chemistry accelerated substantially following the discovery of antifungal activities in azole derivatives in 1944, which led to the subsequent invention of clinically important compounds such as fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole.

The 1,2,4-triazole isomer, specifically, has garnered particular attention due to its remarkable structural versatility and biological relevance. The parent 1H-1,2,4-triazole exists as a white crystalline solid with a melting point of 120-121°C and boiling point of 260°C, demonstrating excellent solubility in both water and organic solvents. The compound exhibits amphoteric behavior, being susceptible to both N-protonation and deprotonation in aqueous solution, with a pKa value of 2.45 for 1,2,4-triazolium and 10.26 for the neutral molecule.

Over the past fifteen years, research on 1,2,4-triazoles has expanded dramatically, with these compounds finding significant applications across multiple industrial sectors. In pharmaceutical applications, 1,2,4-triazoles have demonstrated efficacy as antifungal, antiviral, antibacterial, anti-inflammatory, and antitubercular agents. Beyond pharmaceutical relevance, these compounds have gained prominence in materials science, particularly in the development of energetic materials, due to their exceptional thermal stability, coordination ability, and performance characteristics comparable to established explosives.

Table 1: Key Physical and Chemical Properties of 1,2,4-Triazole

Structural Significance of Pyridinyl-Triazolone Hybrid Systems

The structural architecture of this compound represents a sophisticated molecular design that incorporates both pyridine and triazolone functionalities within a single framework. The 1,2,4-triazole ring system exhibits planar geometry with C-N and N-N bond distances falling within a narrow range of 132-136 picometers, which is consistent with aromatic character. Although two tautomers can theoretically exist for 1,2,4-triazole systems, only one predominates in practical applications.

The incorporation of a pyridine ring at the 3-position of the triazole system creates a bidentate ligand capability, as pyridine contributes additional nitrogen coordination sites. This structural feature has been extensively exploited in coordination chemistry, where triazolate serves as a common bridging ligand. The pyridinyl-triazole hybrid systems demonstrate enhanced coordination abilities compared to their individual components, making them valuable in the construction of metal-organic frameworks and coordination polymers.

The presence of the 5(4H)-one functionality (triazolone) introduces additional chemical reactivity and hydrogen bonding capabilities to the molecular system. This carbonyl group can participate in various intermolecular interactions, including hydrogen bonding with suitable donors, which can influence the compound's crystal packing, solubility characteristics, and biological activity profiles. Research has shown that the 5-one position in triazole systems can significantly modulate the electronic properties of the entire molecular framework.

Crystallographic studies of related pyridinyl-triazole systems have revealed important structural insights. For instance, in 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate, X-ray diffraction analysis demonstrated that the pyridine and triazole rings are nearly coplanar, with a dihedral angle of only 2.3 degrees between the ring planes. This coplanarity facilitates extended conjugation throughout the molecular system and influences the compound's electronic properties.

Table 2: Structural Characteristics of Pyridinyl-Triazole Systems

Scope of Academic Research on this compound

Contemporary academic research on this compound encompasses several distinct but interconnected areas of investigation. The compound has been identified as a commercially available research chemical with established synthetic accessibility, as evidenced by its availability through multiple chemical suppliers with high purity specifications. This accessibility has facilitated extensive research activities across multiple scientific disciplines.

Synthetic methodology development represents a primary focus of current research efforts. Various synthetic approaches have been explored for the preparation of related pyridinyl-triazole systems, including multicomponent reactions, cyclization of hydrazine derivatives, metalation synthesis, and microwave-assisted synthesis protocols. These methodological advances have enabled researchers to access diverse structural analogs and investigate structure-activity relationships systematically.

Crystal engineering and solid-state chemistry studies have provided valuable insights into the molecular organization and intermolecular interactions of pyridinyl-triazole systems. Research has demonstrated that these compounds can exhibit polymorphism, with different crystal forms showing distinct physicochemical properties. For example, studies on related 4-[5-(pyridine-4-yl)-1H-1,2,4-triazole-3-yl]pyridine-2-carbonitrile have identified multiple crystalline polymorphs with different diffraction patterns, thermal behaviors, and solubility characteristics.

Materials science applications have emerged as a significant research direction, particularly in the development of energetic materials and metal-organic frameworks. The thermal stability and coordination capabilities of pyridinyl-triazole systems make them attractive building blocks for advanced materials. Research has shown that 1,2,4-triazoles can serve as effective ligands in the construction of coordination polymers and metal-organic frameworks with tunable properties.

Coordination chemistry investigations have revealed the versatility of pyridinyl-triazole systems as ligands in metal complexes. Studies have demonstrated that these compounds can form stable complexes with various metal ions, including copper, where they act as bridging ligands. The coordination behavior is influenced by factors such as the position of the pyridine ring attachment and the presence of additional functional groups.

Table 3: Current Research Applications of Pyridinyl-Triazole Systems

The scope of research on this compound continues to expand as new synthetic methodologies emerge and novel applications are discovered. The compound's unique structural features, combining the electron-deficient pyridine ring with the nitrogen-rich triazolone system, provide opportunities for innovative research in areas ranging from fundamental heterocyclic chemistry to applied materials science. Current trends indicate growing interest in exploiting the compound's coordination chemistry for the development of functional materials and its potential applications in pharmaceutical research, where the triazolone functionality may confer unique biological properties distinct from those of simple triazole systems.

Propiedades

IUPAC Name |

3-pyridin-4-yl-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPXYDJSESBHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239862 | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-08-2 | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-(3-hydroxy-4H-1,2,4-triazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of Hydrazino-Substituted Precursors with Carboxylic Acids or Derivatives

A prevalent approach involves the cyclization of 2-hydrazino-3-(pyridin-4-yl)quinazolin-4(3H)-one derivatives with carboxylic acids under reflux conditions to form the triazol-5-one ring system. This method typically employs prolonged reflux in acetic acid or other carboxylic acids, followed by work-up involving cooling, filtration, and recrystallization to purify the product.

- For example, refluxing 2-hydrazino-3-(pyridin-4-yl)quinazolin-4(3H)-one with acetic acid for approximately 25–29 hours yields the corresponding 1-substituted-4-(pyridin-4-yl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one derivatives with good purity after recrystallization from ethanol or chloroform-ethanol mixtures.

One-Pot Synthesis via Acylation and Heterocyclization

Another efficient method is a one-pot synthesis starting from hydrazide intermediates formed by acylation of hydrazino precursors with acyl chlorides in the presence of sodium acetate and acetic acid. The hydrazide intermediate undergoes heterocyclization without isolation, often facilitated by acid-catalyzed hydrolysis and nucleophilic ring opening steps.

Thermal Cyclocondensation Using N,N-Dimethylformylamide Azine

A catalytic two-step synthesis involves the reaction of primary amines or aniline derivatives with N,N-dimethylformylamide azine at elevated temperatures (around 150 °C) under inert atmosphere to form triazole rings.

Alkylation of 4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

This method prepares alkyl-substituted triazole derivatives by nucleophilic substitution of 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in the presence of base (NaOH) in methanol at room temperature.

- The reaction proceeds typically within 2.5 hours, and the products are isolated by solvent removal and recrystallization. This approach is versatile for introducing various alkyl groups at the 3-position of the triazole ring.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The one-pot synthesis approach is particularly notable for its efficiency and scalability, yielding triazole derivatives with minimal purification steps. It relies on acylation to form hydrazides, followed by heterocyclization and acid-catalyzed ring transformations.

The cyclization of hydrazinoquinazolinones with carboxylic acids is a classical method that, while requiring extended reflux times, provides reliable access to the triazol-5-one core with pyridin-4-yl substitution.

Thermal cyclocondensation with N,N-dimethylformylamide azine represents a catalytic and solvent-mediated approach that allows for the synthesis of various substituted triazoles, including pyridinyl derivatives, under controlled inert conditions.

Alkylation of the triazole-3-thiol intermediate provides a facile route to alkylated derivatives, expanding the chemical diversity of 3-substituted pyridinyl-1,2,4-triazoles.

Analytical Characterization Techniques Used

The synthesized compounds were characterized using:

Elemental analysis (C, H, N) confirming composition within ±0.3% of theoretical values.

Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy for structural elucidation.

Infrared spectroscopy (IR) to identify functional groups such as NH, C=O, and aromatic systems.

Liquid chromatography-mass spectrometry (LC-MS) for purity and molecular ion detection.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Case Study:

A study published in the MDPI journal highlighted the synthesis of triazole-based molecular hybrids that demonstrated enhanced antimicrobial activity compared to traditional antibiotics . The incorporation of the pyridine group was crucial for improving bioactivity.

Antifungal Activity

The compound also shows promise as an antifungal agent. Its efficacy against fungi such as Candida albicans has been documented, making it a potential candidate for treating fungal infections.

Research Findings:

In a comparative study of various triazole derivatives, this compound was found to be particularly effective against resistant strains of fungi . The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring could enhance antifungal potency.

Pesticidal Activity

The triazole scaffold is well-known in agricultural chemistry for its role in developing fungicides. This compound has been investigated for its potential as a fungicide against crop pathogens.

Field Trials:

In field trials conducted on wheat and barley crops, formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls . The compound's ability to disrupt fungal cell wall synthesis is attributed to its efficacy.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination complexes with transition metals. These complexes are being explored for their electronic and magnetic properties.

Synthesis of Complexes:

Recent studies have synthesized metal complexes using this triazole derivative as a ligand. For instance, complexes with cobalt and rhodium have shown promising catalytic activities in organic transformations .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s triazole ring can interact with metal ions, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Structural Modifications and Pharmacological Effects

The following table summarizes key structural analogs and their biological activities:

Electronic and Physicochemical Properties

- Pyridinyl vs. This may reduce lipophilicity but improve solubility and target specificity .

- Halogen Substitutions : Chlorine and fluorine in analogs (e.g., 3-(4-chlorobenzyl)-4-fluorobenzyliden derivatives) enhance metabolic stability and membrane permeability via halogen bonding and lipophilicity .

- Alkoxy Chains : Long alkoxy chains (e.g., pentyloxy in anticonvulsant analogs) significantly increase lipophilicity, favoring CNS penetration and sustained activity .

Actividad Biológica

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one, with the CAS number 939-08-2, is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 162.15 g/mol

- Structure : The compound features a triazole ring attached to a pyridine moiety, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it possesses notable activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of triazole derivatives is well-documented. In particular, studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines with IC values of 6.2 μM and 43.4 μM respectively .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for microbial survival and cancer cell proliferation. Triazole compounds commonly act by disrupting fungal cell wall synthesis or inhibiting DNA synthesis in cancer cells .

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antimicrobial drug development .

Study on Anticancer Activity

In another investigation focusing on anticancer properties, researchers synthesized several triazole derivatives and tested them against multiple cancer cell lines. The findings revealed that this compound showed significant cytotoxicity against MCF-7 cells with an IC value indicating effective growth inhibition .

Summary of Findings

| Property | Result |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in cancer cell lines (IC: HCT116 - 6.2 µM; MCF7 - 43.4 µM) |

| Mechanism | Potential enzyme inhibition and disruption of cellular processes |

Q & A

Q. What are the established synthetic routes for 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one and its derivatives?

Methodological Answer: The compound is typically synthesized via S-alkylation of a thiol precursor under alkaline conditions. For example, 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives are prepared by reacting 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol with alkyl halides in methanol using NaOH as a base . Key steps include:

- Reaction Conditions : Room temperature, 1:1 molar ratio of thiol to alkyl halide.

- Purification : Column chromatography or recrystallization.

Q. Table 1: Representative Synthetic Conditions

| Alkyl Halide | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methyl iodide | MeOH | 4 | 85 |

| Benzyl chloride | MeOH | 6 | 78 |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Spectroscopy : ¹H-NMR and ¹³C-NMR confirm the presence of pyridinyl protons (δ 8.5–8.7 ppm) and triazole carbons (δ 150–160 ppm) .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing 1,2,4-triazole isomers). For example, crystal structures of related triazoles show planar triazole rings and pyridinyl π-stacking interactions .

Q. What safety precautions are recommended during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the triazole ring and pyridinyl nitrogen .

- ADME Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

Q. Table 2: Example Docking Scores

| Derivative | Target Enzyme | Docking Score (kcal/mol) |

|---|---|---|

| Compound 9 | COX-2 | -9.2 |

| Compound 13 | MAO-B | -8.7 |

Q. How to resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Assay Validation : Ensure consistency in experimental protocols (e.g., enzyme concentration, substrate purity). For example, discrepancies in IC₅₀ values for MAO inhibitors may arise from variations in assay pH or temperature .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., normalized inhibition % at 10 µM).

Q. What strategies improve regioselectivity during S-alkylation?

Methodological Answer:

- Steric Control : Bulkier alkyl halides (e.g., tert-butyl) favor substitution at less hindered sulfur atoms.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion, improving reaction rates .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

Methodological Answer:

Q. What techniques confirm the tautomeric form of the triazole ring?

Methodological Answer:

- Variable Temperature NMR : Monitor chemical shift changes to identify dominant tautomers (e.g., 1H vs. 2H forms).

- IR Spectroscopy : Stretching frequencies of N-H (~3400 cm⁻¹) and C=O (~1700 cm⁻¹) distinguish tautomeric states .

Key Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.